molecular formula C6H5N3 B1591914 1,2,3-Propanetricarbonitrile CAS No. 62872-44-0

1,2,3-Propanetricarbonitrile

Cat. No.: B1591914
CAS No.: 62872-44-0
M. Wt: 119.12 g/mol
InChI Key: MNAMONWYCZEPTE-UHFFFAOYSA-N
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Description

1,2,3-Propanetricarbonitrile: is an organic compound with the molecular formula C6H5N3 propane-1,2,3-tricarbonitrile . This compound is characterized by the presence of three nitrile groups (-CN) attached to a propane backbone. It is a white to light yellow crystalline solid with a melting point of approximately 51°C and a boiling point of 158°C .

Scientific Research Applications

1,2,3-Propanetricarbonitrile has several applications in scientific research:

Safety and Hazards

1,2,3-Propanetricarbonitrile is toxic if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Propanetricarbonitrile can be synthesized through various methods. One common method involves the reaction of 1,2,3-tribromopropane with sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic substitution, where the bromine atoms are replaced by nitrile groups .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to ensure the complete conversion of starting materials and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Propanetricarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a metal catalyst (e.g., palladium on carbon).

Major Products:

Mechanism of Action

The mechanism of action of 1,2,3-propanetricarbonitrile depends on its chemical reactivity. The nitrile groups can participate in various chemical reactions, such as nucleophilic addition and reduction, leading to the formation of different products. These reactions can be exploited to design compounds with specific biological activities. The molecular targets and pathways involved depend on the specific derivatives and their intended applications .

Comparison with Similar Compounds

  • 1,2,3-Tricyanopropane
  • 1,2,3-Tricyanobutane
  • 1,2,3-Tricyanopentane

Comparison: 1,2,3-Propanetricarbonitrile is unique due to its specific arrangement of three nitrile groups on a propane backbone. This structure imparts distinct chemical properties, such as higher reactivity in nucleophilic substitution reactions compared to similar compounds with different carbon chain lengths. Additionally, its physical properties, such as melting and boiling points, differ from those of its analogs, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

propane-1,2,3-tricarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c7-3-1-6(5-9)2-4-8/h6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAMONWYCZEPTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(CC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30611608
Record name Propane-1,2,3-tricarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62872-44-0
Record name Propane-1,2,3-tricarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3-Propanetricarbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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